![molecular formula C13H16O B12541669 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol CAS No. 143674-93-5](/img/structure/B12541669.png)
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.3.2]undeca framework with ethenyl and hydroxyl functional groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.
Introduction of the ethenyl group: This step may involve the use of vinylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol involves its interaction with specific molecular targets. The ethenyl and hydroxyl groups play a crucial role in its reactivity and binding to targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.3.2]undeca-2,4,10-trien-7-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Methylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol is unique due to the presence of both ethenyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
143674-93-5 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
7-ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol |
InChI |
InChI=1S/C13H16O/c1-2-13(14)10-9-11-5-3-4-6-12(13)8-7-11/h2-8,11-12,14H,1,9-10H2 |
Clave InChI |
CYAYIMHQLKRUFT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1(CCC2C=CC=CC1C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
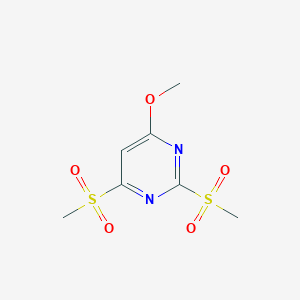
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
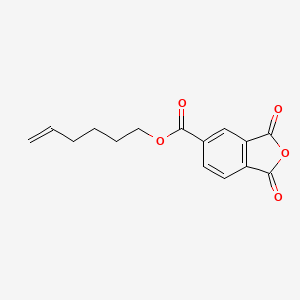
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
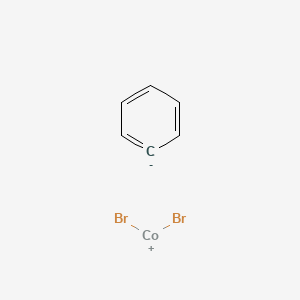
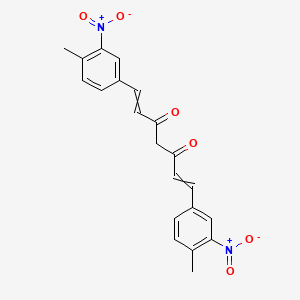
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
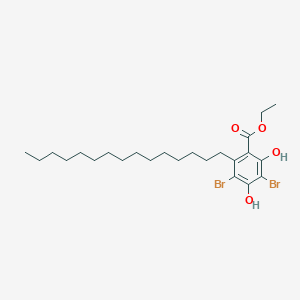
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
